molecular formula C8H12N2O B3030488 2-Ethylamino-3-methoxypyridine CAS No. 912761-77-4

2-Ethylamino-3-methoxypyridine

Cat. No.: B3030488
CAS No.: 912761-77-4
M. Wt: 152.19 g/mol
InChI Key: ZHSBBKCVTLHSHQ-UHFFFAOYSA-N
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Description

2-Ethylamino-3-methoxypyridine (CAS: 912761-77-4) is a pyridine derivative characterized by an ethylamino (-NHCH₂CH₃) substituent at position 2 and a methoxy (-OCH₃) group at position 3 on the pyridine ring. This compound has been utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N-ethyl-3-methoxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-9-8-7(11-2)5-4-6-10-8/h4-6H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSBBKCVTLHSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650768
Record name N-Ethyl-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-77-4
Record name N-Ethyl-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-3-methoxypyridine typically involves the reaction of 3-methoxypyridine with ethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually facilitated by the addition of a catalyst, such as a palladium complex, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-3-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylamino-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylamino-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between 2-Ethylamino-3-methoxypyridine and related pyridine derivatives:

Compound Name CAS Number Substituents (Positions) Key Structural Features
This compound 912761-77-4 -NHCH₂CH₃ (C2), -OCH₃ (C3) Electron-donating groups enhance nucleophilicity
3-Ethoxy-2-(Methylamino)pyridine 912761-74-1 -NHCH₃ (C2), -OCH₂CH₃ (C3) Ethoxy group increases lipophilicity
2-(Ethylamino)-3-cyanopyridine 52583-89-8 -NHCH₂CH₃ (C2), -CN (C3) Cyano group introduces electron-withdrawing effects
2-Bromo-3-methylpyridine 3430-17-9 -Br (C2), -CH₃ (C3) Bromine acts as a leaving group for cross-coupling
3-Iodo-2-methoxy-5-methylpyridine Not provided -I (C3), -OCH₃ (C2), -CH₃ (C5) Iodo substituent enables halogen-bonding interactions

Biological Activity

2-Ethylamino-3-methoxypyridine (C8H12N2O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with an ethylamino group at the second position and a methoxy group at the third position. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
SolubilitySoluble in ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds with target molecules, while the methoxy group participates in hydrophobic interactions. These interactions modulate the activity of target molecules, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at specific concentrations.

Anticancer Activity

Research has indicated that derivatives of methoxypyridine compounds can exhibit anticancer properties. For example, a related study highlighted that methoxypyridine derivatives have shown robust activity in attenuating the production of amyloid-beta (Aβ42), which is associated with Alzheimer's disease, indicating potential neuroprotective effects .

Case Studies

  • Inhibition of Aβ42 Production :
    • A study identified a methoxypyridine derivative that exhibited an IC50 value of 60 nM for inhibiting Aβ42 production. This finding suggests that structural modifications in pyridine derivatives can enhance their biological activity against neurodegenerative diseases .
  • Antimicrobial Testing :
    • In vitro assays have demonstrated the effectiveness of this compound against several pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundActivity TypeIC50 Value
This compoundAntimicrobialTBD
Methoxypyridine DerivativeAnti-Aβ4260 nM
4-(3-Methoxybenzyl)piperidinNeuroprotectiveTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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